1-Cyclohexene-1-propanenitrile
Overview
Description
1-Cyclohexene-1-propanenitrile is a chemical compound with the molecular formula C9H15N . It is a derivative of cyclohexene, which is a hydrocarbon with the formula (CH2)4C2H2 . Cyclohexene is the smallest possible cycloalkene and is a colorless liquid with a sharp odor .
Synthesis Analysis
The synthesis of cyclohexene derivatives often involves the dehydration of cyclohexanol . This process uses a strong acid, such as phosphoric acid, to protonate the alcohol group, making it a viable leaving group . The reaction is carried out in a fractional distillation apparatus . As the alcohol and acid are heated, alkene and water are produced and co-distill into a collection vial .Molecular Structure Analysis
The molecular structure of this compound is based on the cyclohexene ring, which is a six-membered ring with one double bond . The “propanenitrile” part of the molecule refers to a three-carbon chain with a nitrile group (-C≡N) at the end .Chemical Reactions Analysis
Cyclohexene is an important intermediate during the combustion process of hydrocarbon and oxygenated fuels . The reactions of H + O2 = O + OH and hydrogen abstraction reaction of cyclohexene with oxygen (CYHEXEN + O2 = CYHEXEN-3J + HO2) explain the change of ignition delay time of cyclohexene with equivalence ratios .Scientific Research Applications
Petrochemical Industry: Benzene and Cyclohexane Separation
1-Cyclohexene-1-propanenitrile derivatives play a role in the petrochemical industry. A study by Bustam-Khalil Mohamad Azmi et al. (2014) focuses on the separation of benzene and cyclohexane, which is a critical process in this industry. The study highlights the use of a new ionic liquid for this separation, offering potential benefits in reducing process complexity and energy consumption (Bustam-Khalil Mohamad Azmi et al., 2014).
Chemical Synthesis and Structural Studies
Research by A. Lorente et al. (1995) discusses the synthesis and structural study of substituted 1-aminocyclohexene-2,4-dicarbonitriles. These derivatives are created through reactions with α,β-unsaturated nitriles and have significant implications in chemical synthesis and structural analysis (A. Lorente et al., 1995).
Photolysis Studies
T. Bolsman and T. Boer (1973) explored the photolysis of 1-nitro-1-nitrosocyclohexane, which generates radical pairs that have implications in understanding the photolytic behavior of cyclohexane compounds and their derivatives (T. Bolsman & T. Boer, 1973).
Surface Chemistry: Dehydrogenation Processes
A study by M. Tsai, C. Friend, and E. Muetterties (1982) focuses on the surface coordination chemistry of cyclohexane and its derivatives, including this compound. This research is pivotal in understanding the conversion processes of these compounds on different surfaces, such as nickel and platinum (M. Tsai, C. Friend, & E. Muetterties, 1982).
Ultrasonic Epoxidation
Research by F. Braghiroli et al. (2006) demonstrated the efficient epoxidation of cyclohexene using an R-CN/H2O2 system under ultrasonic irradiation. This study provides insights into innovative methods for chemical transformations involving cyclohexene derivatives (F. Braghiroli et al., 2006).
Transformation into Benzonitrile
S. Yuan and A. Ajami (1983) explored the transformation of 1-cyanocyclohexene into benzonitrile, offering insights into the chemical transformationsand synthesis techniques of cyclohexene derivatives. This process is significant for creating benzenoid derivatives, showcasing the versatility of cyclohexene compounds (S. Yuan & A. Ajami, 1983).
Electrocatalysis: Electrooxidation of Cyclohexane
A 2009 study by H. J. Kim et al. examined the electrochemical oxidation of cyclohexane to benzene over carbon-supported PtNi electrocatalysts. This research is crucial for understanding the electrooxidation processes of cyclohexane derivatives and their potential applications in fuel cell systems (H. J. Kim et al., 2009).
Pyrolysis and Combustion Studies
S. Peukert et al. (2011) conducted a study on the pyrolysis of cyclohexane, which plays a significant role in the combustion of liquid fuels. The formation of H-atoms in this process provides valuable data for understanding the combustion behavior of cyclohexane derivatives (S. Peukert et al., 2011).
Copolymerization Processes
W. Kuran and T. Listoś (1994) explored the copolymerization of epoxide with carbon dioxide using catalysts based on diethylzinc and polyhydric phenol. Their study sheds light on the mechanisms of initiating and propagating reactions in copolymerization involving cyclohexene oxide derivatives (W. Kuran & T. Listoś, 1994).
Synthesis and Structure of Functionalized Cyclohexenes
N. Anisimova et al. (2018) conducted research on cyclohexenes functionalized by nitro and trifluoro(chloro)methyl groups. This study contributes to the understanding of the structure and synthesis of various functionalized cyclohexenes, expanding the chemical utility of these compounds (N. Anisimova et al., 2018).
Oxidation Studies
A study by K. Jay and L. Stieglitz (1989) on the gas phase addition of NOx to olefins, including cyclohexene, provides insights into the chemical reactions and potential applications of cyclohexene derivatives in different environmental conditions (K. Jay & L. Stieglitz, 1989).
Mechanism of Action
Properties
IUPAC Name |
3-(cyclohexen-1-yl)propanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h5H,1-4,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYDDDNEAMFDGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618362 | |
Record name | 3-(Cyclohex-1-en-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13992-92-2 | |
Record name | 3-(Cyclohex-1-en-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.